

An In-depth Technical Guide on 2-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-3-methoxybenzonitrile**

Cat. No.: **B1314107**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxybenzonitrile**, a valuable aromatic compound. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and spectral data.

Core Compound Information

2-Hydroxy-3-methoxybenzonitrile, also known as o-Vanillonitrile, is an organic compound with the chemical formula $C_8H_7NO_2$. It is a benzonitrile substituted with a hydroxyl group at position 2 and a methoxy group at position 3. Its unique structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological applications.

Property	Value	Reference
CAS Number	6812-16-4	[1] [2]
Molecular Formula	$C_8H_7NO_2$	[1] [2]
Molecular Weight	149.15 g/mol	[1] [2]
Appearance	Off-white solid	[3]
Melting Point	47–48 °C	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Hydroxy-3-methoxybenzonitrile** involves the conversion of 2-Hydroxy-3-methoxybenzaldehyde. A detailed experimental protocol is provided below, based on established literature.

Synthesis of **2-Hydroxy-3-methoxybenzonitrile** from **2-Hydroxy-3-methoxybenzaldehyde**

This one-pot synthesis involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.

Experimental Protocol:

A mixture of 2-hydroxy-3-methoxybenzaldehyde (7.6 g, 50 mmol), hydroxylamine hydrochloride (4.4 g, 63 mmol), and dry sodium acetate (4.5 g, 55 mmol) in anhydrous formic acid (60 ml) is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to yield **2-hydroxy-3-methoxybenzonitrile**. The crude product can be further purified by recrystallization.[3]

- Yield: Information on the specific yield for this reaction was not available in the provided search results.
- Purity: The purity of the synthesized compound can be assessed by its melting point and spectroscopic analysis.

Spectroscopic Data

The structural characterization of **2-Hydroxy-3-methoxybenzonitrile** is confirmed by various spectroscopic methods.

Spectroscopic Data

¹H NMR (CDCl₃) δ 3.93 (s, 3H, OCH₃), 6.63 (bs, 1H, OH), 6.89 (dd, 1H, J = 8.4, 7.8 Hz, H-5), 7.05 (m, 2H, H-4, H-6)[3]

¹H NMR (CDCl₃) from patent data δ 3.83 (s, 3H), 6.46-6.58 (m, 2H), 7.40 (d, 1H, J=8.8Hz)[4]

Elemental Analysis Calculated for C₈H₇NO₂: C, 64.42%; H, 4.73%; N, 9.39%. Found: C, 64.03%; H, 4.83%; N, 9.24%[3]

Note: Discrepancies in the reported ¹H NMR chemical shifts may arise from differences in experimental conditions, such as solvent and instrument calibration.

Potential Biological Activities and Experimental Assays

While direct and extensive studies on the biological activities of **2-Hydroxy-3-methoxybenzonitrile** are limited, the broader class of 2-hydroxybenzonitriles and related methoxyphenolic compounds have demonstrated a range of biological effects, suggesting potential areas of investigation for the title compound.

Inferred Potential Activities:

- Antimicrobial Activity: 2-Hydroxybenzonitrile derivatives have shown activity against various pathogenic microorganisms.[5]
- Anticancer and Anti-inflammatory Activities: Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[5] Furthermore, derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and cancer.

Suggested Experimental Protocols for Biological Evaluation:

Based on the activities of related compounds, the following assays could be employed to evaluate the biological potential of **2-Hydroxy-3-methoxybenzonitrile**.

1. Cytotoxicity Assay (MTT Assay):

This assay determines the cytotoxic effect of a compound on cell lines.

- Protocol:

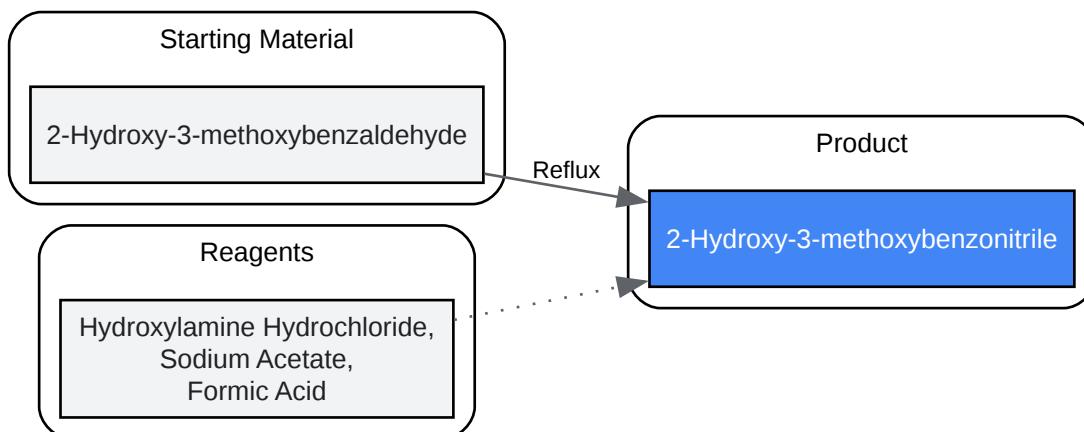
- Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate until a monolayer is formed.
- Treat the cells with various concentrations of **2-Hydroxy-3-methoxybenzonitrile** dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 0.5%).
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[\[6\]](#)[\[7\]](#)

2. Antimicrobial Activity Assay (Microbroth Dilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- Protocol:
 - Prepare a series of twofold dilutions of **2-Hydroxy-3-methoxybenzonitrile** in a suitable broth medium in a 96-well microtiter plate.
 - Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
 - Include positive (microorganism with no compound) and negative (broth only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.^[8]

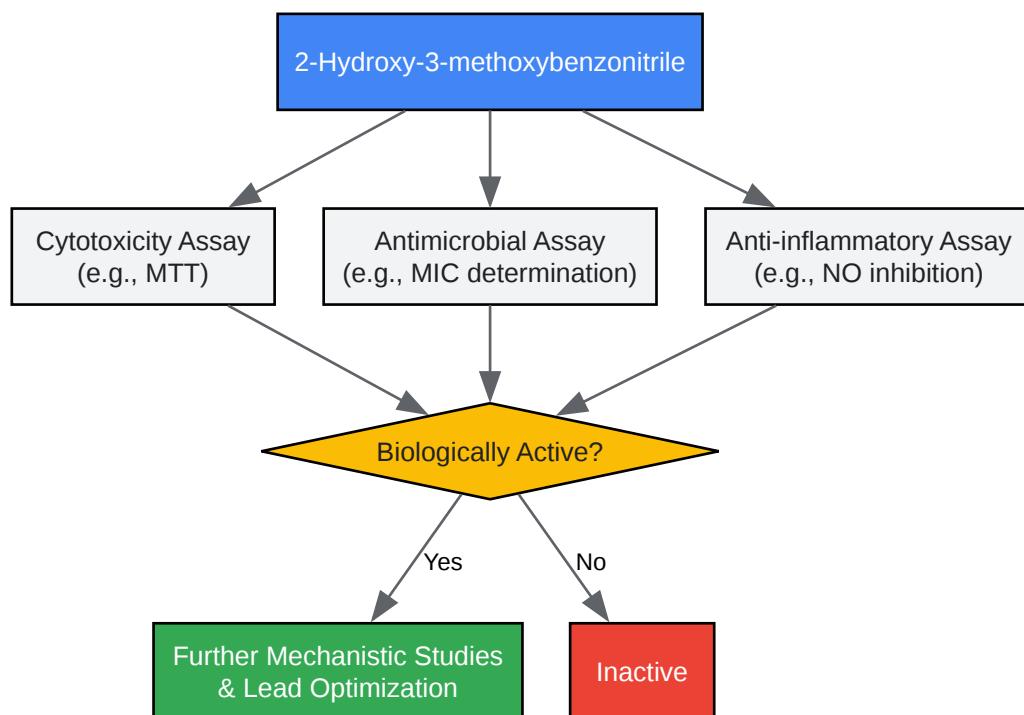
3. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):


This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Protocol:
 - Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
 - Pre-treat the cells with different concentrations of **2-Hydroxy-3-methoxybenzonitrile** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.
 - Incubate for 24 hours.
 - Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
 - Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite.

- Assess the inhibitory effect of the compound on NO production.[9][10]

Visualizations


Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Hydroxy-3-methoxybenzonitrile**.

Potential Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for biological activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. WO2020070651A1 - Boron containing pde4 inhibitors - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. WO2005073210A1 - Novel benzofuran derivative, medicinal composition containing the same, and uses of these - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Hydroxy-3-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314107#2-hydroxy-3-methoxybenzonitrile-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com